4-tert-Butylbenzenesulfonyl chloride
Overview
Description
4-tert-Butylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where a tert-butyl group is attached to the benzene ring. This compound is widely used in organic synthesis due to its reactivity and ability to introduce the sulfonyl chloride functional group into various molecules .
Mechanism of Action
Target of Action
4-tert-Butylbenzenesulfonyl chloride is a type of organic compound known as benzenesulfonic acids and derivatives . These compounds are characterized by a sulfonic acid or a derivative thereof that is linked to a benzene ring . The primary targets of this compound are likely to be molecules that can react with sulfonyl chloride groups.
Mode of Action
The mode of action of this compound is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are reactive electrophiles that can undergo nucleophilic substitution reactions with various nucleophiles. For example, it has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine .
Result of Action
The result of the action of this compound depends on the specific reaction conditions and the nucleophiles present. In general, it can lead to the formation of various sulfonyl derivatives. It’s important to note that this compound can cause severe skin burns and eye damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the liberation of toxic gas . Therefore, it’s crucial to handle this compound with care and appropriate protective measures.
Preparation Methods
4-tert-Butylbenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid
Properties
IUPAC Name |
4-tert-butylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZADZMMVHWFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164628 | |
Record name | 4-t-Butylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15084-51-2 | |
Record name | 4-t-Butylbenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15084-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-t-Butylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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